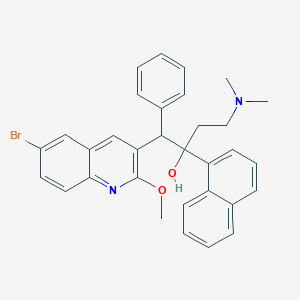

1-(6-溴-2-甲氧基-3-喹啉基)-4-(二甲氨基)-2-(1-萘基)-1-苯基-丁烷-2-醇

描述

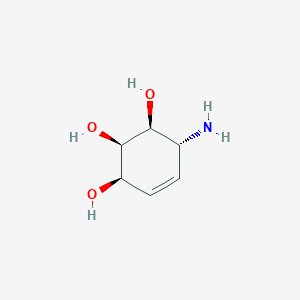

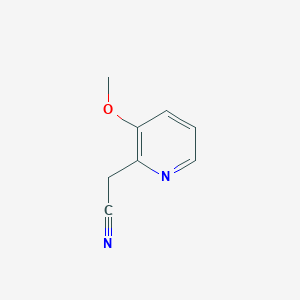

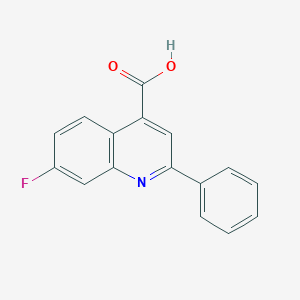

The compound "1-(6-Bromo-2-methoxy-3-quinolyl)-4-(dimethylamino)-2-(1-naphthyl)-1-phenyl-butan-2-ol" is a complex organic molecule that appears to be related to various research areas, including photophysics, anti-inflammatory activity, and synthetic organic chemistry. The compound's structure suggests it contains a quinoline moiety, which is a common scaffold in medicinal chemistry due to its pharmacological properties .

Synthesis Analysis

The synthesis of related compounds often involves halogenated intermediates, as seen in the preparation of 2-bromo-6-methoxynaphthalene, an important intermediate for anti-inflammatory agents . The synthesis of similar compounds has been achieved through various methods, including methylation reactions and bromination techniques. For instance, asymmetric bromination has been used to synthesize chiral derivatives of naphthalene compounds . Although the exact synthesis of the compound is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using techniques such as X-ray diffraction, which provides information on the crystal system, space group, and dihedral angles between different moieties within the molecule . The presence of weak hydrogen bonds, such as C–H···O, C–H···N, and C–H···Br, can contribute to the stabilization of the three-dimensional structure of these molecules .

Chemical Reactions Analysis

The compound's reactivity can be inferred from related studies. For example, amino derivatives of pyrazoloquinoline exhibit solvatochromism, acidochromism, and can participate in electron transfer processes . These properties suggest that the compound may also exhibit interesting photophysical properties and could potentially be used in molecular logic switches or as a fluorescent probe, depending on its specific substituents and reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of a bromo and methoxy group on the quinoline and naphthyl rings, respectively, can affect the molecule's lipophilicity, which is a significant factor in anti-inflammatory activity . The introduction of specific functional groups can either enhance or diminish the biological activity of these compounds, as seen in the structure-activity relationship studies of anti-inflammatory analogues .

科学研究应用

抗结核活性

包括 1-(6-溴-2-甲氧基-3-喹啉基)-4-(二甲氨基)-2-(1-萘基)-1-苯基-丁烷-2-醇在内的新型 4-二甲氨基-2-(萘-1-基)-1-苯基-1-(喹啉-3-基)丁烷-2-醇已被合成,并发现具有显着的抗结核活性。其中一种化合物已进入临床试验的最后阶段,正准备用于临床实践 (Omel’kov、Fedorov 和 Stepanov,2019)。

结构和分子分析

该化合物的结构特征在于独特的分子排列和相互作用,例如 Br-Br 相互作用和 π-堆积,这些作用在其结构内聚中发挥作用。这些特征可能影响其生物活性,并可能是进一步研究的重点 (Petit、Coquerel、Meyer 和 Guillemont,2007)。

抗结核药物 TMS-207 的开发

针对结核分枝杆菌及其耐药菌株发现高活性化合物,导致 2013 年创新抗结核药物 TMS-207 的诞生。这一开发基于 1-(6-溴-2-甲氧基-3-喹啉基)-4-(二甲氨基)-2-(萘-1-基)-1-苯基-丁烷-2-醇的衍生物,突出了其在解决结核病中的关键作用 (Omelkov、Ruchko 和 Fedorov,2020)。

安全和危害

属性

IUPAC Name |

1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H31BrN2O2/c1-35(2)19-18-32(36,28-15-9-13-22-10-7-8-14-26(22)28)30(23-11-5-4-6-12-23)27-21-24-20-25(33)16-17-29(24)34-31(27)37-3/h4-17,20-21,30,36H,18-19H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUIJNHUBAXPXFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H31BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

555.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-Bromo-2-methoxy-3-quinolyl)-4-(dimethylamino)-2-(1-naphthyl)-1-phenyl-butan-2-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![10,10-Dichloro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione](/img/structure/B142332.png)

![[1,2,4]Triazolo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B142335.png)